Cas no 209127-97-9 ((Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH)
(Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanoic acid, a-[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]-
- [(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH
- GLUTARYL-LEU-OH,
- (Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH
-
- Inchi: 1S/C16H21NO5/c1-10(2)8-13(16(21)22)17-14(18)12(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/t12?,13-/m0/s1
- InChI Key: REOCNKZXONOGGX-ABLWVSNPSA-N
- SMILES: O=C(C(C(=O)O)CC1C=CC=CC=1)N[C@H](C(=O)O)CC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 9
(Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R683010-1mg |
[(Rs)-2-Carboxy-3-Phenylpropionyl]-Leu-OH |
209127-97-9 | 1mg |
$ 50.00 | 2022-06-03 | ||
| TRC | R683010-2mg |
[(Rs)-2-Carboxy-3-Phenylpropionyl]-Leu-OH |
209127-97-9 | 2mg |
$ 65.00 | 2022-06-03 | ||
| TRC | R683010-10mg |
[(Rs)-2-Carboxy-3-Phenylpropionyl]-Leu-OH |
209127-97-9 | 10mg |
$ 135.00 | 2022-06-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-285863-25 mg |
Glutaryl-leu-OH, |
209127-97-9 | 25mg |
¥903.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-285863A-100 mg |
Glutaryl-leu-OH, |
209127-97-9 | 100MG |
¥2,595.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-285863-25mg |
Glutaryl-leu-OH, |
209127-97-9 | 25mg |
¥903.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-285863A-100mg |
Glutaryl-leu-OH, |
209127-97-9 | 100mg |
¥2595.00 | 2023-09-05 |
(Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on (Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH
Comprehensive Overview of (Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH (CAS No. 209127-97-9): Structure, Applications, and Research Insights
The compound (Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH (CAS No. 209127-97-9) is a specialized peptide derivative with significant relevance in pharmaceutical research and biochemical applications. Its unique structure, featuring a phenylpropionyl moiety linked to leucine, makes it a valuable intermediate in drug discovery and enzyme inhibition studies. Researchers are increasingly focusing on this compound due to its potential role in modulating protease activity, a hot topic in cancer therapeutics and neurodegenerative disease research.
In recent years, the demand for custom peptide synthesis has surged, driven by advancements in precision medicine and targeted drug delivery. (Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH exemplifies this trend, as its chiral center and carboxyl functionality allow for versatile modifications. Laboratories frequently inquire about its purity standards, HPLC characterization methods, and solubility profiles—key concerns for reproducibility in high-throughput screening assays. Notably, its compatibility with solid-phase peptide synthesis (SPPS) protocols aligns with the industry's shift toward automated peptide manufacturing.
The compound's mechanism of action often draws parallels to ACE inhibitors, sparking discussions about its utility in cardiovascular research. However, unlike conventional peptidomimetics, (Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH exhibits distinct steric hindrance effects, a feature explored in molecular docking simulations. This has led to its inclusion in studies investigating allosteric modulation—a trending topic in GPCR drug development. Analytical techniques like LC-MS and NMR spectroscopy are critical for verifying its stereochemical integrity, a frequent search query among quality control specialists.
From a commercial perspective, 209127-97-9 is cataloged by major chemical suppliers as a research-grade reagent, with pricing models reflecting its GMP-grade synthesis options. Sustainability-conscious buyers often seek data on its green chemistry synthesis routes, echoing broader industry demands for eco-friendly intermediates. Its stability under cryogenic storage conditions (-20°C) also makes it a practical choice for long-term biomedical studies.
Emerging applications include its use as a fluorescent probe linker in bioimaging and as a scaffold for PROTACs (Proteolysis Targeting Chimeras)—a revolutionary approach in degrader therapeutics. These cutting-edge uses have propelled (Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH into discussions at peptide conferences and drug discovery forums. For researchers optimizing structure-activity relationships (SAR), this compound offers a balance between hydrophobicity and hydrogen bonding capacity, parameters frequently debated in computational chemistry circles.
Regulatory compliance remains a priority, with documentation including Certificate of Analysis (CoA) and MSDS/SDS sheets being essential for laboratory procurement. The compound's non-hazardous classification simplifies logistics compared to regulated controlled substances, addressing common concerns about material transfer agreements. As AI-driven drug design accelerates, the demand for well-characterized building blocks like 209127-97-9 will likely grow, particularly in fragment-based drug discovery pipelines.
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